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Introduction

Z-360, also known as nastorazepide, is a potent and selective, orally active antagonist of the
cholecystokinin-2 (CCK2)/gastrin receptor.[1][2] It is a 1,5-benzodiazepine derivative that has
been investigated primarily for its therapeutic potential in pancreatic cancer, often in
combination with standard chemotherapy, and for its analgesic properties in cancer-related
pain.[1][2] This technical guide provides an in-depth summary of the key preclinical in vitro and
in vivo studies that have defined the pharmacological profile and mechanism of action of Z-360.

Core Mechanism of Action

Z-360 exerts its effects by competitively binding to the CCK2 receptor, thereby blocking the
downstream signaling initiated by its natural ligands, gastrin and cholecystokinin (CCK).[2][3]
This antagonism has been shown to inhibit tumor growth, suppress angiogenesis, and reduce
cancer-induced pain through various interconnected pathways.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from various in vitro assays
assessing the binding affinity and functional antagonism of Z-360.
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Cell
Parameter Receptor Value . Reference
Line/System
Ki Human CCK2R 0.47 £ 0.03 nM Recombinant [11[2]
Human CCK1R 316 £81.2 nM Recombinant [2]
Selectivity
- ~672-fold - [2]
(CCK1R/CCK2R)
IC50 (vs. 53 nM (95% CI: MIA PaCa-
) Human CCK2R [1]
Gastrin-17) 28-100 nM) 2/hCCK2R
IC50 (vs. 30 nM (95% CI: MIA PaCa-
) Human CCK2R [1]
Gastrin-34) 15-58 nM) 2/hCCK2R

Table 1: Receptor Binding Affinity and Functional Antagonism of Z-360

Quantitative In Vivo Data

In vivo studies have demonstrated the anti-tumor efficacy of Z-360, both as a monotherapy and
in combination with gemcitabine, in various preclinical models of pancreatic and
gastrointestinal cancers.
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Animal Cancer Dosage & Key
Treatment T Reference
Model Type Schedule Findings
41.7% tumor
MIA PaCa-2 ) 100 mg/kg, growth
Pancreatic Z-360 ) o [3]
Xenograft p.o., daily inhibition
(p<0.01)
Z-360: 100 27.1%
mg/kg, p.o., greater tumor
daily; growth
PANC-1 _ Z-360 + o o
Pancreatic o Gemcitabine: inhibition vs. [3]
Xenograft Gemcitabine o
50 mg/kg, Gemcitabine
i.p., twice alone
weekly (p<0.05)
Z-360: 100 Significant
mg/kg, p.o., prolongation
daily; of survival
PANC-1 _ Z-360 + o _
] Pancreatic o Gemcitabine:  (median 57 [31[4]
Orthotopic Gemcitabine
50 mg/kg, vs. 49 days
i.p., twice for vehicle,
weekly p<0.05)
100 mg/kg, Significantl
MIA PaCa-2 , g' g 9 Y
Pancreatic Z-360 p.o., daily for reduced [2]
Xenograft .
3 weeks tumor weight
Combination
was more
Z-360: 100 effective at
mg/kg, p.o., reducing
daily; tumor weight
MIA PaCa-2 _ Z-360 + o
Pancreatic o Gemcitabine:  and [2]
Xenograft Gemcitabine ) ) )
50 mg/kg, i.v., increasing
twice weekly TUNEL-
for 3 weeks positive cells
than either
agent alone.
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Significantly
reduced IL-13

levels in the
Cancer- 100 mg/kg,
, ) i cancer-
induced Pain - Z-360 p.o., daily for [1]

inoculated
Model 7 days )
region by

54.3%
(p<0.05)

Table 2: Summary of In Vivo Anti-Tumor Efficacy of Z-360

Signaling Pathways and Molecular Mechanisms

Gastrin Gemcitabine

Induces Expression

CCK2 Receptor Induces Expression

VEGF-A Expression

AK/PKB
Cell Proliferation

Inhibition of Apoptosis

Survivin Mcl-1 XIAP
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Caption: Z-360 Anti-Tumor Signaling Pathway.
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Caption: Z-360 Analgesic Signaling Pathway.

Detailed Experimental Protocols
In Vitro Assays

1. Radioligand Binding Assay

+ Objective: To determine the binding affinity (Ki) of Z-360 for human CCK1 and CCK2
receptors.

+ Cell Membranes: Membranes were prepared from cell lines stably expressing either the
human CCK1 or CCK2 receptor.
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e Radioligand: [3H]CCK-8 was used as the radiolabeled ligand.

o Assay Buffer: 50 mM HEPES (pH 7.4), 1% BSA, 5.5 mM MgCI2, and 35 uM bacitracin.

e Procedure:

o Membrane homogenates were incubated with [3H]CCK-8 (50 pM) and varying
concentrations of Z-360 (1013 to 10-° M) in a total volume of 300 pL.

o Incubation was carried out for 60 minutes at 22°C with shaking.

o The reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B)
to separate bound and free radioligand.

o Filters were washed with ice-cold washing buffer (10 mM HEPES pH 7.4, 150 mM NacCl).

o The radioactivity retained on the filters was measured by liquid scintillation counting.

o Non-specific binding was determined in the presence of a high concentration of unlabeled
ligand.

o IC50 values were calculated by non-linear regression, and Ki values were derived using
the Cheng-Prusoff equation.[5]

2. Cell Proliferation (MTS) Assay

» Objective: To assess the effect of Z-360 on gastrin-induced cell proliferation.

e Cell Line: MIA PaCa-2 cells stably expressing human CCK2R (MIA PaCa-2/hCCK2R).

e Procedure:

o Cells were seeded in 96-well plates and allowed to adhere.

o Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) in the presence or absence
of varying concentrations of Z-360.

o After a specified incubation period (e.g., 72 hours), MTS reagent was added to each well.
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o Plates were incubated for 1-4 hours at 37°C.

o The absorbance at 490 nm was measured using a microplate reader to determine the
number of viable cells.[1]

. Apoptosis (Caspase-3/7) Assay
Objective: To measure the effect of Z-360 on gastrin-inhibited apoptosis.
Cell Line: MIA PaCa-2/hCCK2R.

Procedure:

o

Cells were seeded in 96-well plates.

[¢]

Cells were treated with gastrin-17 (1 nM) or gastrin-34 (1 nM) with or without Z-360.

[e]

After the treatment period, Caspase-Glo® 3/7 reagent was added to each well.

[e]

The plate was incubated at room temperature for 1-2 hours.

o

Luminescence, which is proportional to caspase-3/7 activity, was measured using a
luminometer.[1]

. Cytokine (IL-1p) Measurement (ELISA)
Objective: To quantify the effect of Z-360 on IL-13 production.
Sample: Tissue homogenates from the cancer-inoculated hind paw of mice.
Procedure:
o Tissue samples were homogenized in a lysis buffer containing protease inhibitors.
o The homogenates were centrifuged, and the supernatants were collected.

o IL-1p levels in the supernatants were measured using a commercially available ELISA kit
according to the manufacturer's instructions.
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o Protein concentrations of the lysates were determined to normalize the IL-1[3 levels.[1]

In Vivo Assays

1. Subcutaneous Xenograft Model

¢ Objective: To evaluate the anti-tumor efficacy of Z-360 in a subcutaneous tumor model.
e Animal Model: Female BALB/c nude mice.

e Cell Lines: MIA PaCa-2 or PANC-1 human pancreatic adenocarcinoma cells.

e Procedure:

o

A suspension of tumor cells (e.g., 5 x 10° cells in 0.1 mL of serum-free medium) was
injected subcutaneously into the flank of each mouse.

o When tumors reached a palpable size (e.g., 100-200 mm3), mice were randomized into
treatment groups.

o Z-360 was administered orally (p.o.) daily at the specified doses (e.g., 10, 30, 100 mg/Kkg).
Gemcitabine, when used, was administered intraperitoneally (i.p.) or intravenously (i.v.).

o Tumor volume was measured regularly (e.g., twice a week) using calipers and calculated
using the formula: (length x width?)/2.

o At the end of the study, mice were euthanized, and tumors were excised and weighed.[2]

[3]
2. Orthotopic Xenograft Model

o Objective: To assess the effect of Z-360 on tumor growth and survival in a more clinically
relevant orthotopic model.

e Animal Model: Female nude mice.
e Cell Line: PANC-1.

e Procedure:
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o Mice were anesthetized, and a small abdominal incision was made to expose the
pancreas.

o PANC-1 cells were injected into the pancreas.
o The incision was closed, and mice were allowed to recover.

o Treatment with Z-360 and/or gemcitabine was initiated as described for the subcutaneous
model.

o The primary endpoint was survival, and mice were monitored daily.[3][4]
3. Cancer-Induced Pain Model
o Objective: To investigate the analgesic effect of Z-360.
e Animal Model: Male C3H/HeN mice.
e Procedure:
o Colon 26-L5 carcinoma cells were inoculated into the plantar region of the hind paw.

o Drug administration (Z-360, 100 mg/kg, p.o., daily) was initiated on day 7 after inoculation
and continued until day 14.

o Pain-related behaviors were assessed.

o At the end of the treatment period, tissues from the inoculated paw, dorsal root ganglia,
and spinal cord were collected for analysis of IL-1f3, ephrin B1, and NR2B
phosphorylation, respectively.[1]

Conclusion

The preclinical data for Z-360 (nastorazepide) demonstrates its potential as a targeted
therapeutic agent. Its high affinity and selectivity for the CCK2 receptor translate into potent
inhibition of key oncogenic signaling pathways, leading to reduced tumor growth and increased
apoptosis, particularly in combination with gemcitabine. Furthermore, its novel mechanism of
action in alleviating cancer-induced pain by modulating the IL-13/ephrin B1/NR2B pathway
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highlights its multifaceted therapeutic profile. The detailed methodologies provided herein offer
a basis for the replication and further investigation of the effects of Z-360 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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